

Application Notes & Protocols: Pigment Red 23 in Material Science Research

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Compound of Interest

Compound Name: C.I. Pigment Red 23

CAS No.: 6471-49-4

Cat. No.: B1210999

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Introduction: Pigment Red 23 (C.I. 12355; CAS 6471-49-4), a monoazo pigment belonging to the Naphthol AS chemical group, presents as a bluish-red powder.^{[1][2]} While traditionally utilized for its coloration properties in industries such as inks, coatings, and textiles, its inherent chemical structure and physical properties offer a compelling platform for innovative material science research.^{[1][3][4]} This guide moves beyond its conventional role as a simple colorant to explore its application in the development of advanced materials. We will delve into protocols for modifying its surface, creating functional polymer composites, and exploring its potential in emerging research areas. The focus is on the causality behind experimental design, providing researchers with a robust framework for investigation.

Physicochemical Properties and Safety Profile

A foundational understanding of Pigment Red 23's properties is critical for designing meaningful experiments. The pigment is characterized by its insolubility in water and slight solubility in alcohol.^[2] Its performance metrics, such as lightfastness and resistance to various chemical agents, dictate its suitability for different applications.

Table 1: Key Properties of Pigment Red 23

Property	Typical Value	Source(s)
Chemical Identity		
C.I. Name	Pigment Red 23	[1]
CAS Number	6471-49-4	[1][5]
Molecular Formula	C ₂₄ H ₁₇ N ₅ O ₇	[1][5]
Chemical Group	Naphthol AS (Monoazo)	[1]
Physical Data		
Appearance	Red Powder	[6]
Density	~1.4 g/cm ³	
Oil Absorption	35-55 ml/100g	[1]
pH Value	5.0 - 7.5	[1]
Fastness Properties	(Scale: 1-5 or 1-8 where higher is better)	
Light Fastness (1-8)	5	[1]
Heat Resistance	140-160 °C	[1][7]
Acid Resistance (1-5)	4-5	[1]
Alkali Resistance (1-5)	3-4	[1]

| Water Resistance (1-5) | 5 | |

Safety Considerations: Pigment Red 23 is stable under normal conditions but is sensitive to light and incompatible with strong oxidizing agents.[6][8] Standard laboratory safety protocols, including the use of safety goggles, gloves, and adequate ventilation to minimize dust generation, are essential.[9] In case of a spill, the solid material should be dampened with 5% sodium carbonate before transfer to a suitable container.[8] While not classified as hazardous under OSHA 2024 standards, its toxicological properties have not been fully investigated, warranting careful handling.[10]

Application in Polymer Composites: From Coloration to Functionality

The dispersion of pigments in a polymer matrix is a cornerstone of materials science. Beyond providing color, the pigment-polymer interface can influence the mechanical, thermal, and optical properties of the final composite. The primary challenge with organic pigments like PR23 is their tendency to agglomerate due to poor solubility, which can negatively impact performance.^[11]

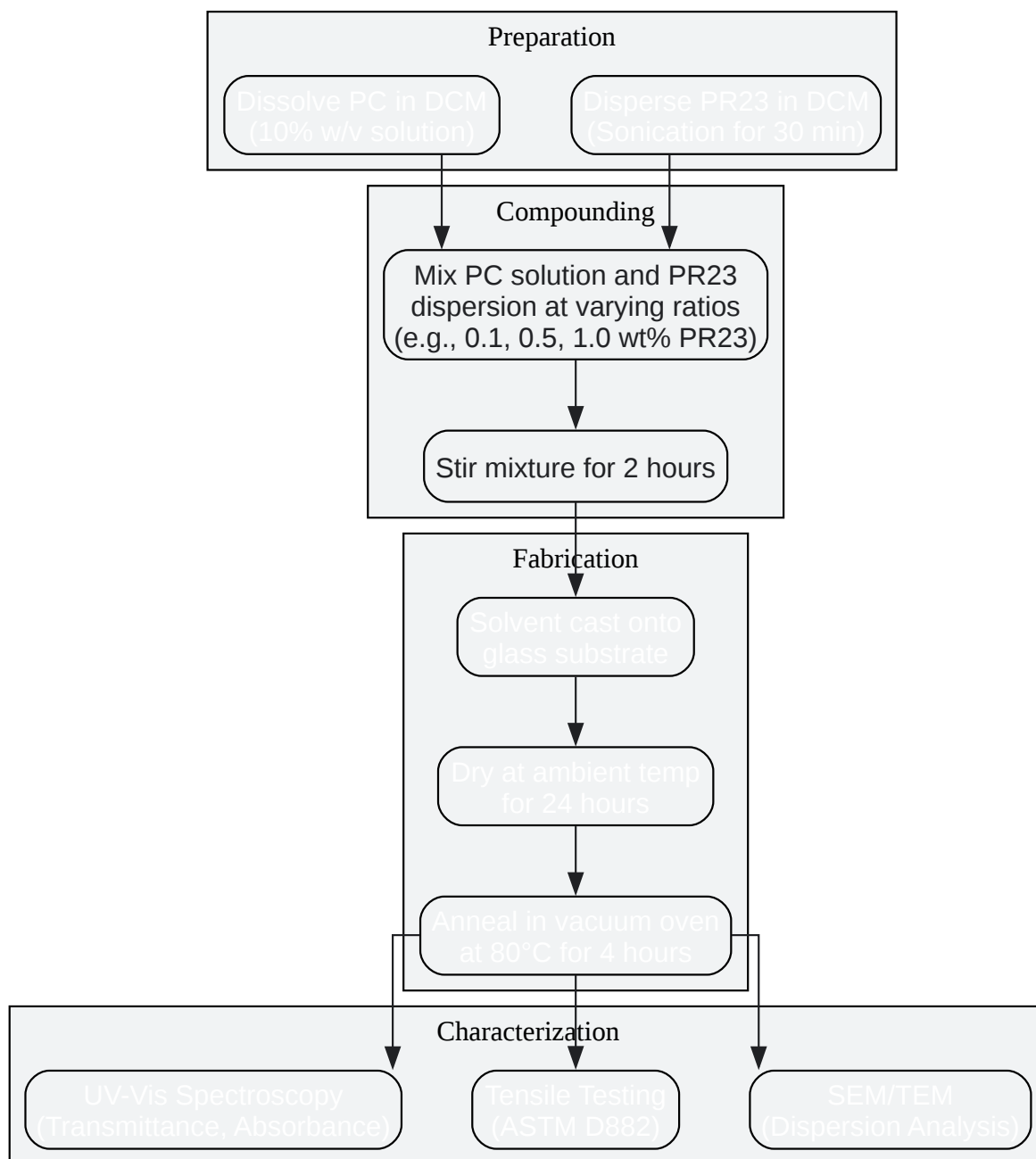
This protocol details the preparation of Pigment Red 23-polycarbonate (PC) composites via solvent casting, a common laboratory technique for creating thin films with uniform pigment dispersion.

Objective: To evaluate the effect of PR23 concentration on the optical and mechanical properties of polycarbonate films.

Materials and Reagents:

- Pigment Red 23 (powder form)
- Polycarbonate (PC) pellets
- Dichloromethane (DCM) (reagent grade)
- Ultrasonic bath/sonicator
- Magnetic stirrer and stir bars
- Petri dishes or flat glass substrates
- Doctor blade or film applicator
- Vacuum oven

Experimental Workflow:



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Caption: Workflow for PR23-Polycarbonate Composite Film Fabrication.

Step-by-Step Methodology:

- **Solution Preparation:** Prepare a 10% (w/v) solution of polycarbonate in dichloromethane by stirring until fully dissolved.
- **Pigment Dispersion:** In separate vials, prepare stock dispersions of Pigment Red 23 in DCM at a known concentration (e.g., 1 mg/mL). Disperse the pigment using an ultrasonic bath for 30 minutes to break down agglomerates.
- **Compounding:** Add calculated volumes of the PR23 dispersion to the polycarbonate solution to achieve final pigment loadings of 0.1, 0.5, and 1.0 wt% relative to the polymer. Include a control sample with no pigment.
- **Mixing:** Stir the mixtures vigorously using a magnetic stirrer for at least 2 hours to ensure homogeneity.
- **Casting:** Pour the solution onto a level glass substrate or petri dish. Use a doctor blade to control film thickness if required.
- **Drying & Annealing:** Allow the solvent to evaporate in a fume hood at ambient temperature for 24 hours. Transfer the resulting films to a vacuum oven and anneal at 80°C for 4 hours to remove residual solvent and relieve internal stresses.
- **Characterization:**
 - **Optical:** Use UV-Vis spectroscopy to measure the transmittance and absorbance spectra of the films. This will quantify the film's color and its effectiveness as an optical filter.
 - **Mechanical:** Perform tensile testing on film strips according to ASTM D882 to determine Young's modulus, tensile strength, and elongation at break. This assesses the pigment's impact on the polymer's mechanical integrity.
 - **Morphology:** Use Scanning or Transmission Electron Microscopy (SEM/TEM) on cross-sections of the films to visualize the quality of pigment dispersion.

Causality and Validation:

- **Why Sonication?** Sonication provides high-energy input to break apart pigment agglomerates, which is crucial for achieving a uniform dispersion and maximizing the pigment-polymer interface area.[11] Poor dispersion leads to inconsistent color and points of mechanical failure.
- **Why Annealing?** The vacuum annealing step is critical for removing trapped solvent, which can act as a plasticizer and artificially lower the measured tensile strength. This ensures that observed changes in mechanical properties are due to the pigment's presence, not experimental artifacts.
- **Self-Validation:** The protocol's integrity is validated by cross-referencing data. For example, if mechanical properties decrease significantly at higher pigment loadings, SEM images should corroborate this with evidence of large agglomerates acting as stress concentrators. The control sample provides a critical baseline for all measurements.

Emerging Research Application: Surface Modification for Enhanced Performance

The inherent limitations of Pigment Red 23, such as moderate lightfastness and poor solvent resistance, can be addressed through surface modification.[1][12] This is a fertile area for material science research, aiming to create "value-added" pigments with tailored properties. Drawing inspiration from methodologies applied to other azo pigments, we can devise a protocol for modifying PR23.[11]

Objective: To covalently functionalize the surface of PR23 with an organosilane (e.g., (3-Aminopropyl)triethoxysilane - APTES) to improve its dispersibility in non-polar matrices and enhance its thermal stability.

Materials and Reagents:

- Pigment Red 23
- Toluene (anhydrous)
- (3-Aminopropyl)triethoxysilane (APTES)
- Ethanol

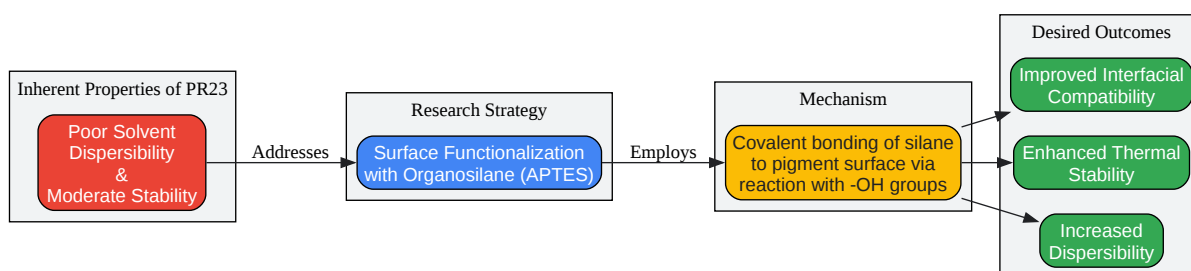
- Deionized water
- Nitrogen gas supply
- Reflux condenser and heating mantle
- Centrifuge

Step-by-Step Methodology:

- Pigment Pre-treatment: Dry the Pigment Red 23 in a vacuum oven at 100°C for 4 hours to remove adsorbed water.
- Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, disperse 1.0 g of the dried PR23 in 50 mL of anhydrous toluene.
- Hydroxylation (Optional but Recommended): To increase surface reactive sites, add 1 mL of deionized water and stir the suspension at 60°C for 1 hour. This encourages the formation of surface hydroxyl groups.
- Functionalization: Under a nitrogen atmosphere, inject 0.5 mL of APTES into the suspension.
- Reaction: Heat the mixture to reflux (~110°C) and maintain for 6 hours with continuous stirring. The APTES will react with surface hydroxyl groups on the pigment.
- Purification:
 - Cool the reaction mixture to room temperature.
 - Centrifuge the suspension to collect the modified pigment.
 - Wash the collected solid sequentially with toluene and then ethanol (3 cycles each) to remove unreacted silane and by-products.
 - Dry the final product in a vacuum oven at 80°C overnight.
- Characterization:

- FTIR Spectroscopy: Compare the spectra of pristine and modified PR23. Look for new peaks corresponding to Si-O-Pigment bonds and N-H bonds from the propyl-amine group of APTES.
- Thermogravimetric Analysis (TGA): Analyze the thermal stability of the modified pigment. A successful coating should result in a higher decomposition temperature.
- Contact Angle Measurement: Press the pigment powders into pellets and measure the contact angle with water and an organic solvent (e.g., decane). A successful modification should make the surface more hydrophobic/organophilic.
- Dispersion Test: Disperse equal amounts of pristine and modified pigment in a non-polar solvent like hexane. The modified pigment should form a more stable suspension with a slower sedimentation rate.

Logical Framework for Surface Modification:



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Caption: Logic for Surface Modification of Pigment Red 23.

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